Antileishmanial agent-7

Description

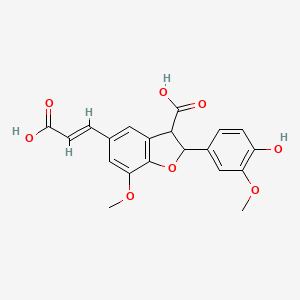

Structure

3D Structure

Properties

Molecular Formula |

C20H18O8 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

5-[(E)-2-carboxyethenyl]-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid |

InChI |

InChI=1S/C20H18O8/c1-26-14-9-11(4-5-13(14)21)18-17(20(24)25)12-7-10(3-6-16(22)23)8-15(27-2)19(12)28-18/h3-9,17-18,21H,1-2H3,(H,22,23)(H,24,25)/b6-3+ |

InChI Key |

JTHPLBUVRLOJBB-ZZXKWVIFSA-N |

Isomeric SMILES |

COC1=CC(=CC2=C1OC(C2C(=O)O)C3=CC(=C(C=C3)O)OC)/C=C/C(=O)O |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2C(=O)O)C3=CC(=C(C=C3)O)OC)C=CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Antileishmanial Agent-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Antileishmanial agent-7, a promising compound from the (±)-trans-2-phenyl-2,3-dihydrobenzofuran class. This document details its synthesis, characterization, biological activity, and putative mechanism of action, serving as a valuable resource for researchers in the field of antileishmanial drug discovery.

This compound has been identified as compound 23 in the study by Bernal FA, et al., published in the European Journal of Medicinal Chemistry in 2020. It has demonstrated significant in vitro activity against Leishmania donovani, the causative agent of visceral leishmaniasis.[1]

Quantitative Data Summary

The biological activity of this compound and related compounds from the (±)-trans-2-phenyl-2,3-dihydrobenzofuran series are summarized below. The data highlights the potency and selectivity of these compounds.

| Compound ID | Structure | IC50 vs. L. donovani (µM) | Cytotoxicity vs. L-6 Cells (µM) | Selectivity Index (SI) |

| This compound (23) | (±)-trans-2-phenyl-2,3-dihydrobenzofuran derivative | 6.89 | 259 | >37.6 |

| 8m | (±)-trans-2-(4-methoxyphenyl)-2,3-dihydrobenzofuran | <2 | >9.3 | >4.6 |

| 8n | (±)-trans-2-(3,4-dimethoxyphenyl)-2,3-dihydrobenzofuran | <2 | >9.3 | >4.6 |

| 8o | (±)-trans-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzofuran | <2 | >9.3 | >4.6 |

| 8r | (±)-trans-2-(4-chlorophenyl)-2,3-dihydrobenzofuran | <2 | >9.3 | >4.6 |

Data sourced from Bernal FA, et al. (2020) and MedChemExpress. The Selectivity Index (SI) is calculated as the ratio of cytotoxicity to antileishmanial activity.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, characterization, and biological evaluation of this compound.

The synthesis of (±)-trans-2-phenyl-2,3-dihydrobenzofurans generally involves the cyclization of a corresponding phenol derivative. While the specific protocol for this compound (compound 23) is detailed in Bernal et al. (2020), a representative synthesis is outlined below.

Representative Synthesis of a (±)-trans-2-phenyl-2,3-dihydrobenzofuran Core:

-

Step 1: Preparation of a Phenoxyethanol Intermediate: A suitably substituted phenol is reacted with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) in the presence of a base such as sodium hydroxide or potassium carbonate in a polar aprotic solvent like acetone or DMF. The reaction mixture is typically heated to reflux for several hours to yield the corresponding 2-phenoxyethanol derivative.

-

Step 2: Intramolecular Cyclization: The 2-phenoxyethanol intermediate is then subjected to an acid-catalyzed intramolecular cyclization. A strong acid such as polyphosphoric acid (PPA) or a Lewis acid is used as the catalyst. The reaction is heated, often to temperatures above 100°C, to promote the cyclization and formation of the 2,3-dihydrobenzofuran ring.

-

Step 3: Purification: The crude product is purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure (±)-trans-2-phenyl-2,3-dihydrobenzofuran derivative.

The structure and purity of the synthesized compounds are confirmed using a combination of spectroscopic and spectrometric techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Performed to determine the proton environment of the molecule. For 2,3-dihydrobenzofurans, characteristic signals for the protons on the dihydrofuran ring (at positions 2 and 3) are expected, along with signals for the aromatic protons and any substituents.

-

¹³C NMR: Used to identify all unique carbon atoms in the molecule, including the quaternary carbons of the benzofuran core and the carbons of the phenyl substituent.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

HRMS is conducted to confirm the elemental composition of the synthesized compound by providing a highly accurate mass measurement. This is crucial for verifying the molecular formula.

-

-

High-Performance Liquid Chromatography (HPLC):

-

HPLC is employed to determine the purity of the final compound. A high percentage purity (typically >95%) is required for biological testing.

-

The efficacy of this compound against Leishmania donovani is determined using an in vitro assay with the amastigote stage of the parasite, which is the clinically relevant form.

-

Cell Culture: Leishmania donovani promastigotes are cultured in M199 medium supplemented with fetal bovine serum (FBS) at 25°C.

-

Macrophage Infection: A macrophage cell line (e.g., THP-1 or RAW 264.7) is seeded in 96-well plates and allowed to adhere. The macrophages are then infected with stationary phase promastigotes, which differentiate into amastigotes within the host cells.

-

Compound Treatment: The infected macrophages are treated with serial dilutions of this compound. A positive control (e.g., Amphotericin B) and a negative control (vehicle, e.g., DMSO) are included.

-

Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.

-

Viability Assessment: The viability of the intracellular amastigotes is determined using a resazurin-based assay or by microscopic counting after Giemsa staining. The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

The toxicity of the compound against mammalian cells is assessed to determine its selectivity.

-

Cell Culture: A mammalian cell line (e.g., L-6 rat skeletal myoblasts or HEK-293) is cultured in appropriate media.

-

Compound Treatment: The cells are seeded in 96-well plates and treated with serial dilutions of this compound.

-

Incubation: The plates are incubated for 72 hours.

-

Viability Assessment: Cell viability is measured using a resazurin or MTT assay. The 50% cytotoxic concentration (CC50) is determined.

Visualizations

The following diagrams illustrate the synthesis workflow, a typical experimental workflow for biological evaluation, and the proposed signaling pathway for the mechanism of action.

Caption: A representative workflow for the synthesis of this compound.

Caption: Workflow for the biological evaluation of this compound.

Caption: Proposed signaling pathway for macrophage activation by this compound.

Mechanism of Action

The precise molecular target of this compound within Leishmania or the host macrophage has not been fully elucidated. However, studies on related 2,3-dihydrobenzofurans suggest an immunomodulatory mechanism of action.[2][3][4] These compounds appear to activate host macrophages, enhancing their innate ability to clear the parasite.

The proposed mechanism involves the following key events:

-

Macrophage Activation: The compound likely interacts with receptors on the macrophage surface, triggering an intracellular signaling cascade.[2]

-

Enhanced Phagocytosis and Lysosomal Activity: Activated macrophages exhibit increased phagocytic capacity, allowing for more efficient engulfment of the parasites. This is coupled with enhanced lysosomal activity, leading to more effective degradation of the internalized amastigotes.[2][3]

-

Nitric Oxide Production: A crucial component of the antileishmanial response is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). The signaling cascade initiated by this compound is thought to upregulate iNOS, leading to increased NO levels, which is highly toxic to the parasite.[2]

This host-directed therapeutic approach is advantageous as it is less likely to induce drug resistance in the parasite compared to agents that directly target parasite-specific pathways. Further research is needed to identify the specific host cell receptors and signaling molecules involved in the action of this compound.

References

- 1. (±)-trans-2-phenyl-2,3-dihydrobenzofurans as leishmanicidal agents: Synthesis, in vitro evaluation and SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. seer.ufu.br [seer.ufu.br]

- 3. researchgate.net [researchgate.net]

- 4. Targeting and activation of macrophages in leishmaniasis. A focus on iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of (±)-trans-2-phenyl-2,3-dihydrobenzofuran: A Technical Guide for Leishmaniasis Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and anti-leishmanial properties of (±)-trans-2-phenyl-2,3-dihydrobenzofuran, a promising scaffold for the development of new therapeutics against leishmaniasis. This document provides a comprehensive overview of the synthetic methodologies, quantitative biological data, and proposed mechanisms of action to support further research and development in this area.

Introduction

Leishmaniasis, a neglected tropical disease caused by protozoan parasites of the Leishmania genus, poses a significant global health threat. The limitations of current therapies, including toxicity and emerging resistance, necessitate the discovery of novel, safe, and effective antileishmanial agents. The 2-phenyl-2,3-dihydrobenzofuran scaffold, a core structure in many natural products, has emerged as a promising starting point for the development of new leishmanicidal compounds. This guide focuses on the synthesis and biological evaluation of (±)-trans-2-phenyl-2,3-dihydrobenzofuran and its derivatives.

Data Presentation

The following tables summarize the quantitative data on the anti-leishmanial activity and cytotoxicity of a series of trans-2-phenyl-2,3-dihydrobenzofuran derivatives against Leishmania donovani, the causative agent of visceral leishmaniasis, the most severe form of the disease.

Table 1: Anti-leishmanial Activity and Cytotoxicity of Selected trans-2-phenyl-2,3-dihydrobenzofuran Derivatives

| Compound | Substituents | IC50 (μM) vs. L. donovani amastigotes | CC50 (μM) vs. L6 cells | Selectivity Index (SI) |

| 8m | R1=H, R2=H, R3=H, R4=OMe, R5=H | < 2 | > 9.3 | > 4.6 |

| 8n | R1=H, R2=H, R3=OMe, R4=OH, R5=H | < 2 | > 10.5 | > 5.2 |

| 8o | R1=H, R2=H, R3=OMe, R4=OMe, R5=H | < 2 | > 10.8 | > 5.4 |

| 8r | R1=H, R2=H, R3=H, R4=Cl, R5=H | < 2 | > 10.2 | > 5.1 |

| 16c | R1=OMe, R2=H, R3=H, R4=H, R5=H | 2.5 | > 12.5 | > 5.0 |

| 18 | R1=H, R2=OMe, R3=H, R4=H, R5=H | 3.1 | > 15.5 | > 5.0 |

| 23 | R1=H, R2=H, R3=H, R4=H, R5=OMe | 4.2 | > 21.0 | > 5.0 |

IC50: 50% inhibitory concentration against L. donovani amastigotes. CC50: 50% cytotoxic concentration against rat skeletal muscle myoblast (L6) cells. SI: Selectivity Index (CC50/IC50). Data sourced from a study by Bernal et al., which synthesized and evaluated a total of seventy such compounds.[1]

Experimental Protocols

Synthesis of (±)-trans-2-phenyl-2,3-dihydrobenzofuran Derivatives

A common and effective method for the synthesis of the (±)-trans-2-phenyl-2,3-dihydrobenzofuran scaffold is the oxidative [3+2] cycloaddition of phenols with styrenes. The following is a representative experimental protocol.

Materials:

-

Substituted phenol

-

Substituted styrene

-

Silver oxide (Ag₂O)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a solution of the substituted phenol (1.0 eq) in dichloromethane, add the substituted styrene (1.2 eq).

-

Add silver oxide (1.5 eq) to the mixture.

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.

-

Wash the filter cake with dichloromethane.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired (±)-trans-2-phenyl-2,3-dihydrobenzofuran derivative.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

In Vitro Anti-leishmanial Activity Assay

The in vitro activity of the synthesized compounds against Leishmania donovani axenic amastigotes is determined using a resazurin-based cell viability assay.

Materials:

-

Leishmania donovani axenic amastigotes

-

Amastigote culture medium (e.g., MAA/20)

-

Resazurin sodium salt solution

-

Test compounds dissolved in DMSO

-

Positive control (e.g., miltefosine)

-

96-well microtiter plates

Procedure:

-

Maintain Leishmania donovani axenic amastigotes in culture at 37°C and 5% CO₂.

-

Harvest the parasites in the logarithmic growth phase and adjust the density to 2 x 10⁵ cells/mL in fresh medium.

-

Dispense 100 µL of the parasite suspension into the wells of a 96-well plate.

-

Add 1 µL of the test compounds at various concentrations (typically in a serial dilution) to the wells. Include wells with a positive control and a solvent control (DMSO).

-

Incubate the plates for 72 hours at 37°C and 5% CO₂.

-

Add 10 µL of resazurin solution to each well and incubate for another 4-6 hours.

-

Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelengths (e.g., 560 nm excitation and 590 nm emission for fluorescence).

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition versus the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

The cytotoxicity of the compounds is assessed against a mammalian cell line (e.g., L6 rat myoblasts) to determine their selectivity.

Materials:

-

L6 cells (or another suitable mammalian cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Resazurin sodium salt solution

-

Test compounds dissolved in DMSO

-

Positive control (e.g., podophyllotoxin)

-

96-well microtiter plates

Procedure:

-

Culture L6 cells in a T-75 flask until they reach 80-90% confluency.

-

Trypsinize the cells, resuspend them in fresh medium, and adjust the cell density.

-

Seed 100 µL of the cell suspension (e.g., 4 x 10⁴ cells/mL) into the wells of a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Add 1 µL of the test compounds at various concentrations.

-

Incubate the plates for 72 hours at 37°C and 5% CO₂.

-

Add 10 µL of resazurin solution and incubate for 2-4 hours.

-

Measure the fluorescence or absorbance.

-

Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Mandatory Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of (±)-trans-2-phenyl-2,3-dihydrobenzofuran.

Proposed Mechanism of Action: Macrophage Activation

The anti-leishmanial activity of some 2,3-dihydrobenzofuran derivatives is thought to be mediated, at least in part, by the activation of host macrophages.

References

A Technical Guide to the Mechanism of Action of Antileishmanial Agents on Leishmania donovani

Disclaimer: "Antileishmanial agent-7" is a hypothetical designation. To fulfill the request for an in-depth technical guide, this document details the mechanism of action of Miltefosine , a well-characterized, orally active drug used in the treatment of visceral leishmaniasis caused by Leishmania donovani.

Introduction

Visceral leishmaniasis (VL), caused by the protozoan parasite Leishmania donovani, is a severe systemic disease that is fatal if left untreated. The parasite exists in two main life stages: the flagellated promastigote in the sandfly vector and the non-motile amastigote, which resides within host macrophages. Miltefosine (hexadecylphosphocholine, HePC) represents a critical advancement in VL chemotherapy as the first effective and safe oral treatment.[1][2][3] Its mechanism of action is multifaceted, targeting several key parasite pathways simultaneously, which is a desirable trait in combating drug resistance. This guide provides a detailed technical overview of the molecular mechanisms through which Miltefosine exerts its leishmanicidal effects.

Core Mechanisms of Action

Miltefosine does not have a single target; instead, it disrupts multiple fundamental processes within the parasite, leading to cell death. The primary mechanisms include the induction of an apoptosis-like phenotype, disruption of lipid metabolism and membrane integrity, mitochondrial dysfunction, and perturbation of calcium homeostasis.

Induction of Apoptosis-Like Cell Death

A significant body of evidence demonstrates that Miltefosine induces a programmed cell death pathway in L. donovani that shares many hallmarks of metazoan apoptosis.[1][4][5][6] This is considered an indirect mechanism of killing, rather than direct necrosis.[1][4]

Key apoptotic features observed in Miltefosine-treated promastigotes and amastigotes include:

-

Cell Shrinkage: A common morphological change in apoptotic cells.[1][4]

-

Phosphatidylserine (PS) Exposure: The externalization of PS from the inner to the outer leaflet of the plasma membrane is an early apoptotic marker.[1][4][7]

-

DNA Fragmentation: The parasite's genomic DNA is cleaved into oligonucleosome-sized fragments, creating a characteristic "ladder" pattern on agarose gels.[4][5][6] This fragmentation can also be detected in situ using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.[5][6][8]

-

Cell Cycle Arrest: Treated cells often accumulate in the sub-G0/G1 phase of the cell cycle, indicative of DNA damage and apoptosis.[9]

This apoptotic cascade involves the activation of cellular proteases, as broad-spectrum caspase and calpain inhibitors can prevent DNA fragmentation.[1][4]

Disruption of Lipid Metabolism and Membrane Integrity

As an alkylphosphocholine analog, Miltefosine directly interacts with and perturbs cellular membranes and lipid-dependent metabolic pathways.[2][10]

-

Phospholipid Biosynthesis: Miltefosine treatment significantly alters the phospholipid composition of parasite membranes. It has been shown to reduce phosphatidylcholine (PC) content while increasing phosphatidylethanolamine (PE), suggesting an inhibition of PE-N-methyltransferase.[2][3][11][12] It may also activate phospholipase A2, leading to an increase in lysophosphatidylcholine.[2][3][12]

-

Sterol Metabolism: The drug affects the parasite's sterol profile, causing a reduction in C24 alkylated sterols.[3][12]

-

Membrane Insertion: The amphiphilic nature of Miltefosine allows it to insert into the parasite's plasma membrane, disrupting its integrity and function.[2][10]

Mitochondrial Dysfunction

The mitochondrion is a key target in Miltefosine's mechanism of action.[13][14] Disruption of mitochondrial function is central to the induction of apoptosis.

-

Inhibition of Cytochrome c Oxidase: Miltefosine directly inhibits cytochrome c oxidase (Complex IV) of the mitochondrial respiratory chain.[13][14][15] This inhibition leads to a decrease in the oxygen consumption rate and a significant drop in intracellular ATP levels.[13][14]

-

Mitochondrial Membrane Depolarization: Treatment with Miltefosine causes a loss of the mitochondrial membrane potential (ΔΨm), a critical event in the early stages of apoptosis.[7][14]

-

Release of Cytochrome c: The loss of membrane potential can lead to the release of cytochrome c from the mitochondria into the cytoplasm, a key step in activating downstream proteases that execute the apoptotic program.[7]

Perturbation of Intracellular Ca2+ Homeostasis

More recent studies have identified the disruption of calcium (Ca2+) homeostasis as another crucial mechanism of Miltefosine's action.[13][15][16]

-

Activation of a Plasma Membrane Ca2+ Channel: Miltefosine activates a sphingosine-dependent plasma membrane Ca2+ channel, leading to an influx of extracellular calcium.[15][16]

-

Impairment of Acidocalcisome Function: Acidocalcisomes are acidic calcium stores vital for ion homeostasis in trypanosomatids. Miltefosine's action impairs the function of these organelles.[13][15][16] The combined effect of Ca2+ influx and disruption of internal stores leads to a sustained elevation of cytosolic Ca2+, which is a potent trigger for apoptosis and other cell death pathways.

Quantitative Data Summary

The in vitro efficacy of Miltefosine is typically quantified by the 50% inhibitory concentration (IC50) for promastigotes and the 50% effective concentration (EC50) for intracellular amastigotes. These values can vary between different L. donovani strains and experimental conditions.

| Parameter | L. donovani Stage | Value (μM) | Reference |

| IC50 | Promastigote | ~25 μM (for 50% death) | [5] |

| IC50 | Promastigote (Pre-treatment isolates) | 3.74 ± 0.38 | [17] |

| IC50 | Promastigote (Post-treatment isolates) | 6.15 ± 0.52 | [17] |

| IC50 | Promastigote (Pre-treatment isolates) | 3.27 ± 1.52 | [18] |

| IC50 | Promastigote (Relapsed isolates) | 7.92 ± 1.30 | [18] |

| EC50 | Intracellular Amastigote | 1.41 - 4.57 | [19] |

| EC50 | Intracellular Amastigote (Cured patients) | 5.1 ± 0.4 | [20] |

| EC50 | Intracellular Amastigote (Failed treatment) | 12.8 ± 1.9 | [20] |

Key Experimental Protocols

In Vitro Promastigote Susceptibility Assay

This assay determines the direct effect of the drug on the parasite's free-living stage.

-

Parasite Culture: L. donovani promastigotes are cultured in a suitable medium (e.g., RPMI 1640) supplemented with 10% heat-inactivated fetal calf serum at 24°C until they reach the logarithmic growth phase.[5]

-

Assay Setup: Parasites are seeded into a 96-well microplate (e.g., 1 x 10⁵ cells/well).[18]

-

Drug Addition: Serial dilutions of Miltefosine (e.g., from 0.4 μM to 390 μM) are added to the wells.[18]

-

Incubation: The plate is incubated for 72 hours at 25°C.[18]

-

Viability Assessment: Parasite viability is measured using a metabolic indicator like Resazurin or MTT.[18] For the MTT assay, the solution is added and incubated for 3-4 hours. The resulting formazan crystals are then solubilized, and absorbance is read on a plate reader.[5]

-

Data Analysis: The absorbance values are converted to percentage viability relative to untreated controls. The IC50 value is calculated by non-linear regression analysis.[5]

In Vitro Intracellular Amastigote Susceptibility Assay

This assay assesses drug efficacy against the clinically relevant parasite stage inside host macrophages.

-

Macrophage Culture: A macrophage cell line (e.g., THP-1) or primary bone marrow-derived macrophages are seeded in a multi-well plate and allowed to adhere.[19][21]

-

Infection: The adherent macrophages are infected with stationary-phase L. donovani promastigotes at a specific parasite-to-macrophage ratio (e.g., 15:1) for 4-24 hours.[19][21]

-

Removal of Free Parasites: Non-internalized promastigotes are removed by washing.[19][21]

-

Drug Treatment: The infected macrophages are then treated with serial dilutions of Miltefosine for 72 hours.[19][21]

-

Quantification: The number of amastigotes per macrophage is determined. This is typically done by fixing the cells, staining with Giemsa, and counting under a microscope.

-

Data Analysis: The EC50 value is calculated as the drug concentration that causes a 50% reduction in the number of intracellular amastigotes compared to untreated infected cells.

TUNEL Assay for DNA Fragmentation

This method detects the DNA breaks characteristic of apoptosis.

-

Cell Preparation: Miltefosine-treated and untreated promastigotes are harvested, washed, and fixed in 4% paraformaldehyde.[5]

-

Permeabilization: The fixed cells are permeabilized with a solution containing Triton X-100 to allow entry of the labeling reagents.[5]

-

Labeling: The cells are incubated with a TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP. TdT adds the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.[5]

-

Visualization: The cells are analyzed by fluorescence microscopy or flow cytometry. Apoptotic cells exhibit bright green fluorescence in their nuclei. The nuclei may be counterstained with a DNA dye like Propidium Iodide (PI).[5]

Visualizations

Signaling Pathways and Workflows

Caption: Miltefosine's multifaceted mechanism of action on L. donovani.

Caption: Experimental workflow for in vitro promastigote susceptibility assay.

Conclusion

The leishmanicidal activity of Miltefosine against Leishmania donovani is not attributable to a single mode of action but rather to a synergistic disruption of multiple, vital cellular processes. By simultaneously inducing apoptosis-like cell death, perturbing lipid metabolism and membrane function, causing catastrophic mitochondrial failure, and disrupting ion homeostasis, Miltefosine creates a multi-pronged attack that is difficult for the parasite to overcome. Understanding this complex mechanism is crucial for monitoring potential resistance and for guiding the development of new antileishmanial therapies that may emulate this multifaceted approach.

References

- 1. Miltefosine induces apoptosis-like death in Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Miltefosine Affects Lipid Metabolism in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Miltefosine Induces Apoptosis-Like Death in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Possible Mechanism of Miltefosine-Mediated Death of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Possible mechanism of miltefosine-mediated death of Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Miltefosine induces apoptosis in arsenite-resistant Leishmania donovani promastigotes through mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Miltefosine affects lipid metabolism in Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Miltefosine (Hexadecylphosphocholine) Inhibits Cytochrome c Oxidase in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro susceptibility of Leishmania donovani to miltefosine in Indian visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Increased miltefosine tolerance in clinical isolates of Leishmania donovani is associated with reduced drug accumulation, increased infectivity and resistance to oxidative stress | PLOS Neglected Tropical Diseases [journals.plos.org]

- 19. In Vitro Susceptibility to Miltefosine of Leishmania infantum (syn. L. chagasi) Isolates from Different Geographical Areas in Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Natural Resistance of Leishmania infantum to Miltefosine Contributes to the Low Efficacy in the Treatment of Visceral Leishmaniasis in Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Biological and molecular characterisation of in vitro selected miltefosine-resistant Leishmania amazonensis lines - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Initial Screening of Antileishmanial Agent-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and initial screening process for a promising antileishmanial compound, designated as Antileishmanial agent-7. The document outlines the core experimental protocols, presents key quantitative data in a structured format, and visualizes the screening workflow and underlying biological pathways.

Introduction

Leishmaniasis remains a significant global health problem, with current treatments hampered by issues of toxicity, resistance, and cost.[1][2][3] The discovery of novel, safe, and effective antileishmanial agents is therefore a critical priority in infectious disease research.[1][2] This guide focuses on this compound, a compound identified as a potent inhibitor of Leishmania donovani, the causative agent of visceral leishmaniasis.

This compound, also referred to as compound 23 in initial studies, emerged from a screening campaign of (±)-trans-2-phenyl-2,3-dihydrobenzofurans.[4] This document details the standardized methodologies employed in its initial in vitro evaluation, providing a framework for researchers engaged in similar drug discovery efforts.

Discovery and Screening Workflow

The identification of this compound followed a systematic screening cascade designed to assess its activity against the parasite and its selectivity, minimizing potential host toxicity. The general workflow is depicted below.

Caption: High-level workflow for the discovery of this compound.

Quantitative Data Summary

The initial screening of this compound yielded quantitative data on its potency against the parasite and its toxicity towards a mammalian cell line. These results are crucial for determining the compound's therapeutic potential. The key parameters are the 50% inhibitory concentration (IC50) against the parasite and the 50% cytotoxic concentration (CC50) against host cells.[5][6]

| Compound | Target Organism/Cell Line | Parameter | Value (µM) | Reference |

| This compound | Leishmania donovani | IC50 | 6.89 | [4] |

| This compound | L-6 (Rat skeletal myoblast) | IC50 (CC50) | 259 | [4] |

Note: The original source refers to the value against L-6 cells as an IC50; for the purpose of selectivity, this is treated as the CC50.

The Selectivity Index (SI) is a critical measure of a compound's specific activity against the parasite versus its host cell toxicity. It is calculated as the ratio of CC50 to the antiparasitic IC50.[5][7] A higher SI value is desirable, indicating greater selectivity for the parasite.

Selectivity Index (SI) Calculation:

-

SI = CC50 (L-6 cells) / IC50 (L. donovani amastigotes)

-

SI = 259 µM / 6.89 µM ≈ 37.6

An SI value greater than 1, and ideally greater than 10, suggests that the compound is a promising candidate for further development.[5]

Detailed Experimental Protocols

The following protocols are representative of the standard methodologies used for the initial in vitro screening of antileishmanial compounds like this compound.

4.1. In Vitro Antileishmanial Activity against Leishmania donovani Promastigotes

This primary assay evaluates the effect of the compound on the free-living, extracellular promastigote stage of the parasite.[8]

-

Parasite Culture: Leishmania donovani promastigotes are cultured at 24-26°C in M199 medium supplemented with 10-20% Fetal Bovine Serum (FBS), penicillin/streptomycin, and other necessary nutrients.[9]

-

Assay Procedure:

-

Promastigotes in the logarithmic growth phase are harvested and diluted to a concentration of approximately 1 x 10^6 parasites/mL.

-

100 µL of the parasite suspension is seeded into each well of a 96-well microtiter plate.

-

This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the wells in serial dilutions to achieve a range of final concentrations. Control wells receive only the solvent.

-

The plate is incubated at 24-26°C for 72 hours.

-

Parasite viability is assessed using a metabolic indicator dye such as Resazurin or MTT.[6][7] The dye is added to each well, and after an incubation period, the absorbance or fluorescence is measured using a plate reader.

-

The percentage of growth inhibition is calculated relative to the solvent-treated control wells.

-

The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Caption: Workflow for the in vitro promastigote viability assay.

4.2. In Vitro Antileishmanial Activity against Intracellular Amastigotes

This secondary assay is more biologically relevant as it tests the compound's efficacy against the amastigote stage, which resides within host macrophages.[8][10]

-

Host Cell Culture: A macrophage cell line (e.g., J774A.1, THP-1, or RAW 264.7) is cultured in appropriate media (e.g., DMEM or RPMI-1640) with 10% FBS at 37°C in a 5% CO2 atmosphere.[5][10]

-

Assay Procedure:

-

Macrophages are seeded in a 96-well plate and allowed to adhere.

-

The adherent macrophages are then infected with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of approximately 10:1.

-

After an incubation period (e.g., 24 hours) to allow for phagocytosis, non-internalized promastigotes are washed away.

-

Fresh medium containing serial dilutions of this compound is added to the wells.

-

The plate is incubated for an additional 48-72 hours at 37°C with 5% CO2.

-

The number of intracellular amastigotes is quantified. This can be done by lysing the host cells, rescuing the amastigotes, and allowing them to transform back into promastigotes for quantification, or by microscopic counting after Giemsa staining.[11]

-

The IC50 value against the intracellular amastigotes is calculated from the dose-response curve.

-

4.3. In Vitro Cytotoxicity Assay

This assay is essential to determine the compound's toxicity to host cells and calculate the selectivity index.[7]

-

Cell Culture: The L-6 rat skeletal myoblast cell line (or the same macrophage line used in the amastigote assay) is cultured under standard conditions.

-

Assay Procedure:

-

Cells are seeded in a 96-well plate and allowed to adhere.

-

The medium is replaced with fresh medium containing serial dilutions of this compound.

-

The plate is incubated for 72 hours at 37°C with 5% CO2.

-

Cell viability is determined using a metabolic assay (e.g., MTT or Resazurin), similar to the promastigote assay.

-

The CC50 value, the concentration that reduces cell viability by 50%, is calculated from the resulting dose-response curve.

-

Potential Mechanism of Action and Signaling Pathways

While the precise mechanism of action for this compound is not fully elucidated in the initial reports, antileishmanial drugs typically function by disrupting critical parasite-specific pathways.[3] Potential targets include DNA topoisomerase, enzymes involved in the parasite's unique thiol redox metabolism (trypanothione reductase), and pathways related to lipid metabolism or protein synthesis.[3][12] The diagram below illustrates a generalized view of pathways commonly targeted by antileishmanial compounds.

Caption: Generalized signaling pathways targeted by antileishmanial drugs.

Further studies are required to pinpoint the specific molecular target(s) of this compound, which will be crucial for understanding its mechanism of action and for future lead optimization efforts.

References

- 1. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 2. Discovery of Potential Antileishmanial Compounds Through Phenotypic Screening of an Alkaloid Library [mdpi.com]

- 3. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Antileishmanial Activity of Compounds Derived from the Medicines for Malaria Venture Open Access Box against Intracellular Leishmania major Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Antileishmanial Agent-7 (C20H18O8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leishmaniasis remains a significant global health challenge, necessitating the discovery and development of novel therapeutic agents. This technical guide provides a comprehensive overview of a promising antileishmanial compound, designated Antileishmanial agent-7, with the chemical formula C20H18O8. This compound, identified as (±)-trans-2-(3,4-dimethoxyphenyl)-2,3-dihydrobenzofuran-5,6-diol, has demonstrated potent in vitro activity against Leishmania donovani, the causative agent of visceral leishmaniasis. This document details the synthesis, experimental evaluation, and potential mechanism of action of this compound, presenting all quantitative data in structured tables and outlining experimental protocols for reproducibility. Visualizations of key experimental workflows and potential signaling pathway interactions are provided to facilitate a deeper understanding of this promising drug candidate.

Introduction

This compound is a member of the (±)-trans-2-phenyl-2,3-dihydrobenzofuran class of neolignans.[1] A study by Bernal et al. (2020) identified this compound, referred to as compound 23 in their research, as a promising candidate for further development based on a holistic analysis of its in silico ADME-like properties and ligand efficiency metrics.[2] This guide synthesizes the available information on this compound to serve as a technical resource for researchers in the field of antiprotozoal drug discovery.

Chemical Structure

The chemical structure of this compound is (±)-trans-2-(3,4-dimethoxyphenyl)-2,3-dihydrobenzofuran-5,6-diol.

Chemical Formula: C20H18O8 Molecular Weight: 386.35 g/mol CAS Number: 503323-06-6[2]

Synthesis

The synthesis of this compound is achieved through a multi-step process involving the formation of a trans-2,3-diaryloxirane intermediate followed by a regio- and stereoselective nucleophilic oxiranyl ring-opening reaction. While the specific detailed synthesis of compound 23 is part of a larger synthetic effort, a general and plausible synthetic workflow is outlined below, based on established methods for creating similar dihydrobenzofuran structures.

General Synthetic Workflow

The synthesis of the trans-2-phenyl-2,3-dihydrobenzofuran scaffold typically involves the reaction of a substituted phenol with a suitably functionalized phenylpropanoid derivative.

Experimental Data

The biological activity of this compound was evaluated in vitro against Leishmania donovani and for cytotoxicity against a mammalian cell line.

In Vitro Antileishmanial Activity and Cytotoxicity

The following table summarizes the reported 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values for this compound.

| Assay | Organism/Cell Line | IC50 / CC50 (µM) | Reference |

| Antileishmanial Activity | Leishmania donovani (axenic amastigotes) | 6.89 | [2] |

| Cytotoxicity | Rat skeletal muscle cell line (L6) | 259 | [2] |

Experimental Protocols

The following protocols are based on standard methodologies for the in vitro evaluation of antileishmanial compounds and are consistent with the assays reported for this compound.

In Vitro Antileishmanial Susceptibility Assay (Resazurin-Based)

This assay determines the susceptibility of Leishmania donovani axenic amastigotes to the test compound.

-

Leishmania donovani Culture: Axenic amastigotes of L. donovani are cultured in a suitable medium (e.g., M199) supplemented with fetal bovine serum at 37°C.

-

Assay Plate Preparation: In a 96-well microtiter plate, add 100 µL of parasite culture (e.g., 2 x 10^5 amastigotes/mL) to each well.

-

Compound Addition: Add serial dilutions of this compound (typically in DMSO, with the final DMSO concentration kept below 0.5%) to the wells. Include appropriate controls (medium alone, parasites with DMSO, and a reference drug like miltefosine).

-

Incubation: Incubate the plates for 72 hours at 37°C.

-

Resazurin Addition: Add 10 µL of resazurin solution (e.g., 0.0125% w/v in PBS) to each well.

-

Final Incubation: Incubate for an additional 4 hours.

-

Fluorescence Reading: Measure the fluorescence using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the log of the compound concentration.

In Vitro Cytotoxicity Assay (MTT-Based)

This assay assesses the toxicity of the compound against a mammalian cell line, such as the L6 rat skeletal muscle cell line.

-

Cell Culture: Culture L6 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum at 37°C in a humidified 5% CO2 atmosphere.

-

Assay Plate Preparation: Seed the cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay (e.g., 1 x 10^4 cells/well) and incubate for 24 hours.

-

Compound Addition: Replace the medium with fresh medium containing serial dilutions of this compound.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration.

Potential Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, studies on related neolignans and dihydrobenzofurans suggest several potential mechanisms through which this compound class may exert its antileishmanial effects.

Proposed Mechanisms of Action for Dihydrobenzofuran Neolignans

-

Induction of Apoptosis-like Cell Death: Neolignans have been shown to induce programmed cell death in Leishmania parasites, characterized by DNA fragmentation.[3]

-

Disruption of Parasite Bioenergetics: Some derivatives can cause depolarization of the parasite's plasma and mitochondrial membranes, leading to a decrease in ATP levels.[1]

-

Immunomodulation of the Host Macrophage: The antiamastigote activity of some neolignans is associated with the modulation of the host's immune response, such as a decrease in the production of anti-inflammatory cytokines like IL-6 and IL-10.[3] It is also possible that these compounds activate macrophages, increasing their phagocytic and lysosomal activities, as well as nitric oxide production.[4]

The following diagram illustrates the potential interplay of these mechanisms.

Conclusion and Future Directions

This compound (C20H18O8) represents a promising starting point for the development of new drugs against visceral leishmaniasis. Its potent in vitro activity against Leishmania donovani and favorable in silico properties warrant further investigation. Future research should focus on:

-

In vivo efficacy studies in animal models of visceral leishmaniasis to determine the compound's therapeutic potential.

-

Detailed mechanism of action studies to identify the specific molecular targets and signaling pathways affected by this compound in both the parasite and the host cell.

-

Structure-activity relationship (SAR) studies to optimize the dihydrobenzofuran scaffold for improved potency, selectivity, and pharmacokinetic properties.

-

Pharmacokinetic and toxicological profiling to assess the drug-like properties and safety of this compound and its analogs.

This technical guide provides a solid foundation for researchers to build upon in the quest for more effective and less toxic treatments for leishmaniasis.

References

- 1. researchgate.net [researchgate.net]

- 2. (±)-trans-2-phenyl-2,3-dihydrobenzofurans as leishmanicidal agents: Synthesis, in vitro evaluation and SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A semi-synthetic neolignan derivative from dihydrodieugenol B selectively affects the bioenergetic system of Leishmania infantum and inhibits cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Effects of the Neolignan 2,3-Dihydrobenzofuran Against Leishmania Amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Antileishmanial Agent-7 (CAS Number: 503323-06-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge. The current therapeutic arsenal is limited by issues of toxicity, resistance, and cost. This technical guide provides a comprehensive overview of a promising antileishmanial candidate, designated as Antileishmanial agent-7 (also known as compound 23 in seminal literature), with the CAS number 503323-06-6. This document details its chemical properties, synthesis, in vitro biological activity, and what is currently understood about its mechanism of action. All quantitative data are presented in structured tables, and detailed experimental protocols are provided. Furthermore, logical workflows and potential signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this compound for research and development purposes.

Chemical and Physical Properties

This compound is a derivative of the (±)-trans-2-phenyl-2,3-dihydrobenzofuran scaffold. Its specific chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 503323-06-6 | [1][2] |

| Molecular Formula | C₂₀H₁₈O₈ | [1] |

| Molecular Weight | 386.35 g/mol | [1] |

| Chemical Name | (E)-3-(3-((2R,3S)-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrobenzofuran-3-yl)prop-2-enoic acid) | N/A |

| Appearance | Not specified in literature | N/A |

| Solubility | Soluble in DMSO for biological assays | Implied from protocols |

Synthesis

The synthesis of this compound (compound 23 ) is part of a broader synthetic effort targeting (±)-trans-2-phenyl-2,3-dihydrobenzofurans as potential leishmanicidal agents. The general synthetic approach involves the construction of the dihydrobenzofuran core followed by functionalization.

General Synthesis of the (±)-trans-2-phenyl-2,3-dihydrobenzofuran Scaffold

The core scaffold is typically synthesized via a multi-step process. A common method involves the reaction of a substituted phenol with a cinnamaldehyde derivative to form a chalcone, which then undergoes oxidative cyclization to yield the dihydrobenzofuran ring system. Stereoselectivity to achieve the trans configuration is a key aspect of this synthesis.

Synthesis of this compound (Compound 23)

The specific synthesis of this compound involves the introduction of a (E)-prop-2-enoic acid (acrylic acid) moiety onto the dihydrobenzofuran scaffold. While the exact, step-by-step protocol with yields for compound 23 is detailed within the primary publication, the key transformation involves a Wittig or Horner-Wadsworth-Emmons reaction to install the acrylic acid side chain.

A generalized workflow for the synthesis is depicted below:

Biological Activity

This compound has been evaluated for its in vitro activity against the causative agent of visceral leishmaniasis, Leishmania donovani, and for its cytotoxicity against a mammalian cell line.

Quantitative Biological Data

| Assay | Cell Line / Parasite Stage | IC₅₀ / CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Antileishmanial Activity | Leishmania donovani (axenic amastigotes) | 6.89 | 37.6 | [1][2] |

| Cytotoxicity | L6 cells (rat skeletal myoblasts) | 259 | N/A | [1][2] |

*The Selectivity Index (SI) is calculated as the ratio of CC₅₀ (L6 cells) to IC₅₀ (L. donovani). A higher SI value is indicative of greater selectivity for the parasite over mammalian cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Antileishmanial Activity against Leishmania donovani Axenic Amastigotes

-

Leishmania donovani Culture: Axenic amastigotes of L. donovani (strain MHOM/ET/67/L82) are cultured in a suitable medium, such as M199, supplemented with fetal bovine serum (FBS), at 37°C in a 5% CO₂ atmosphere.

-

Assay Preparation: The assay is performed in 96-well microtiter plates. Compounds are serially diluted in DMSO and then further diluted in culture medium to achieve the final desired concentrations. The final DMSO concentration should not exceed a level that affects parasite viability (typically ≤ 0.5%).

-

Incubation: L. donovani axenic amastigotes are seeded into the wells containing the test compound at a density of approximately 2 x 10⁵ parasites per well. The plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.

-

Viability Assessment (Resazurin Assay): After the incubation period, a resazurin solution (e.g., AlamarBlue®) is added to each well. The plates are incubated for an additional 4-6 hours. Viable, metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin.

-

Data Analysis: The fluorescence is measured using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm. The IC₅₀ value, the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curves.

In Vitro Cytotoxicity Assay against L6 Cells

-

Cell Culture: L6 cells (rat skeletal myoblasts) are maintained in a suitable culture medium, such as RPMI-1640, supplemented with FBS and antibiotics, at 37°C in a 5% CO₂ atmosphere.

-

Assay Preparation: L6 cells are seeded into 96-well microtiter plates at an appropriate density and allowed to adhere overnight. The test compound is serially diluted as described for the antileishmanial assay.

-

Incubation: The culture medium is replaced with fresh medium containing the various concentrations of the test compound. The plates are incubated for 72 hours.

-

Viability Assessment (Resazurin Assay): Similar to the antileishmanial assay, resazurin solution is added to each well, and the plates are incubated for 2-4 hours.

-

Data Analysis: Fluorescence is measured, and the CC₅₀ value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curves.

Mechanism of Action (Putative)

The precise mechanism of action for this compound has not been definitively elucidated. However, based on studies of the broader class of dihydrobenzofuran neolignans, several potential mechanisms can be proposed.

One plausible mechanism is the activation of host macrophages . Some neolignans have been shown to increase the phagocytic and lysosomal activities of macrophages, as well as nitric oxide production, which are key components of the host's immune response to intracellular pathogens like Leishmania.

Another potential pathway involves the disruption of the parasite's mitochondrial function . Studies on structurally related compounds have demonstrated the ability to cause depolarization of the mitochondrial membrane potential and a decrease in ATP levels in Leishmania. This would ultimately lead to metabolic collapse and parasite death. It is also possible that these compounds interfere with the parasite's cell cycle, inducing a form of programmed cell death.

A diagram illustrating a potential mechanism of action is provided below:

Conclusion and Future Directions

This compound (CAS 503323-06-6) has demonstrated promising in vitro activity against Leishmania donovani with a favorable selectivity index. The synthetic route to this class of compounds is established, and standardized protocols for its biological evaluation are available. While the precise mechanism of action remains to be fully elucidated, evidence from related compounds suggests that it may act through immunomodulation of the host cell or by directly targeting the parasite's mitochondrial function.

Further research is warranted to:

-

Elucidate the specific molecular targets and signaling pathways affected by this compound in both the parasite and the host cell.

-

Evaluate the in vivo efficacy and pharmacokinetic properties of this compound in animal models of visceral leishmaniasis.

-

Conduct further structure-activity relationship (SAR) studies to optimize the potency and selectivity of the dihydrobenzofuran scaffold.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound as a potential new therapeutic for leishmaniasis.

References

Unveiling the Molecular Target of Antileishmanial Agent-7: A Technical Guide to Target Identification in Leishmania

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leishmaniasis remains a significant global health challenge, with current therapies hampered by toxicity and emerging resistance. The novel compound, Antileishmanial agent-7, a (±)-trans-2-phenyl-2,3-dihydrobenzofuran derivative, has demonstrated promising in vitro activity against Leishmania donovani, the causative agent of visceral leishmaniasis. This technical guide provides a comprehensive overview of this compound, summarizing its known biological data and, crucially, outlining a systematic and in-depth strategy for the identification of its biological target within the Leishmania parasite. This document details proposed experimental workflows, from initial hypothesis generation to definitive target validation, to guide future research and accelerate the development of this promising antileishmanial lead.

Introduction to this compound

This compound (also referred to as compound 23 in the primary literature) is a synthetic small molecule belonging to the class of (±)-trans-2-phenyl-2,3-dihydrobenzofurans. Research into this class of compounds has been motivated by the antileishmanial properties of naturally occurring neolignans. The initial study by Bernal et al. (2020) focused on the synthesis and structure-activity relationship (SAR) of a series of these compounds, identifying this compound as a promising lead based on its in vitro potency and selectivity.[1]

Quantitative Biological Data

The following table summarizes the key in vitro biological activity data for this compound against Leishmania donovani axenic amastigotes and its cytotoxicity against a mammalian cell line.

| Compound | Target Organism/Cell Line | IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) | Reference |

| This compound (Compound 23) | Leishmania donovani (axenic amastigotes) | 6.89 | >128 (L-6 cells) | >18.6 | [1] |

Published Experimental Protocols

The following protocol for the in vitro antileishmanial activity assay against Leishmania donovani is adapted from Bernal et al., 2020.[1]

In Vitro Antileishmanial Assay against Leishmania donovani Axenic Amastigotes

-

Parasite Culture: Leishmania donovani (strain MHOM/ET/67/L82) axenic amastigotes are cultured in MAA/20 medium at 37°C and 5% CO2.

-

Assay Procedure:

-

Amastigotes are seeded in 96-well plates at a density of 2 x 10^5 cells/well.

-

The test compound (this compound) is serially diluted and added to the wells.

-

Plates are incubated for 72 hours at 37°C and 5% CO2.

-

Resazurin is added to each well, and the plates are incubated for a further 4 hours.

-

The fluorescence is measured using a microplate reader (excitation at 530 nm, emission at 590 nm).

-

The IC50 value is calculated from the dose-response curve.

-

-

Cytotoxicity Assay: The cytotoxicity of the compound is determined against L-6 cells (rat skeletal myoblasts) using a similar protocol with an incubation time of 72 hours.

Proposed Strategy for Biological Target Identification

While the direct biological target of this compound in Leishmania has not yet been elucidated, this section outlines a comprehensive and logical workflow for its identification. This strategy integrates both hypothesis-driven and unbiased approaches.

Stage 1: Hypothesis Generation and Initial Mechanistic Studies

The initial phase focuses on generating hypotheses about the compound's mechanism of action. Based on the structure of this compound and the known mechanisms of other antileishmanial drugs, several starting points can be investigated.

Stage 2: Unbiased Target Identification Approaches

If initial mechanistic studies do not yield a clear target, or to complement them, unbiased approaches can be employed to identify the direct binding partner(s) of this compound.

A parallel unbiased approach is Thermal Proteome Profiling (TPP), which identifies target engagement by observing changes in protein thermal stability upon ligand binding.

Stage 3: Target Validation

Once a list of potential targets has been generated, it is critical to validate that engagement of a specific target is responsible for the antileishmanial activity of the compound.

Conclusion

This compound represents a promising starting point for the development of a new therapy for leishmaniasis. While its precise molecular target remains to be identified, the systematic application of the experimental strategies outlined in this guide will enable the elucidation of its mechanism of action. The identification and validation of the biological target of this compound will not only advance the development of this specific compound but will also provide valuable insights into the biology of Leishmania and potentially reveal new vulnerabilities that can be exploited for future drug discovery efforts.

References

Early In Vitro Studies of Antileishmanial Agent-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early in vitro evaluation of a promising antileishmanial candidate, designated here as "Antileishmanial agent-7." For the purpose of this guide, data from the published studies on the 3-imidazolylflavanone compound, IF-2, will be used as a representative model for a novel antileishmanial agent. This document details its biological activity against Leishmania major, cytotoxicity profile, and presumed mechanism of action, supported by detailed experimental protocols and visual representations of key pathways and workflows.

Quantitative Biological Activity

The in vitro efficacy of this compound (IF-2) was evaluated against both the promastigote (insect stage) and intracellular amastigote (mammalian stage) forms of Leishmania major. Cytotoxicity was assessed using the murine macrophage cell line J774A.1 to determine the agent's selectivity.

Table 1: In Vitro Antileishmanial Activity and Cytotoxicity of this compound (IF-2)

| Parameter | Organism/Cell Line | IC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference Compound (Ketoconazole) IC50 (µg/mL) |

| Antileishmanial Activity | Leishmania major Promastigotes | ≤8.9 | - | - | 72 |

| Antileishmanial Activity | Leishmania major Amastigotes | - | - | - | - |

| Cytotoxicity | J774A.1 Macrophages | - | 115.4 | 383.3 | - |

Note: The IC50 for amastigotes was not explicitly provided in µg/mL but the compound showed significant inhibition of parasite survival (7.70% survival). The Selectivity Index (SI) is calculated as CC50 / IC50.[1][2]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments conducted to assess the efficacy and toxicity of this compound.

Antileishmanial Activity against Leishmania major Promastigotes

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of the test compound against the promastigote form of the parasite.

Materials:

-

Leishmania major promastigotes in logarithmic growth phase.

-

Complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).[3][4]

-

This compound (stock solution prepared in an appropriate solvent, e.g., DMSO).

-

Reference drug (e.g., Ketoconazole).

-

96-well flat-bottom microtiter plates.

-

Resazurin solution (e.g., 0.01% in PBS).

-

Plate reader (fluorometer).

Procedure:

-

Harvest L. major promastigotes from culture and adjust the concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

-

Prepare serial dilutions of this compound and the reference drug in the culture medium.

-

Add 100 µL of the compound dilutions to the respective wells, achieving a final volume of 200 µL. Include wells with untreated parasites (negative control) and medium only (blank).

-

Incubate the plate at 26°C for 72 hours.

-

Following incubation, add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.

-

Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

-

Calculate the percentage of growth inhibition for each concentration relative to the untreated control.

-

Determine the IC50 value by plotting the inhibition percentage against the compound concentration and using a suitable regression analysis.

Antileishmanial Activity against Intracellular Leishmania major Amastigotes

This protocol assesses the compound's ability to inhibit the growth of amastigotes within a host macrophage cell line.

Materials:

-

J774A.1 murine macrophage cell line.

-

Stationary phase L. major promastigotes.

-

Complete RPMI-1640 medium with 10% FBS.

-

96-well flat-bottom microtiter plates.

-

This compound and reference drug.

-

Giemsa stain.

-

Microscope.

Procedure:

-

Seed J774A.1 macrophages at a density of 5 x 10^4 cells/well in a 96-well plate and incubate at 37°C with 5% CO2 for 18-24 hours to allow for adherence.[3]

-

Infect the adherent macrophages with stationary phase L. major promastigotes at a parasite-to-macrophage ratio of 15:1.[3]

-

Incubate for 24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes.

-

Wash the wells with fresh medium to remove non-phagocytosed promastigotes.

-

Add fresh medium containing serial dilutions of this compound and the reference drug to the infected cells.

-

Incubate the plate for an additional 72 hours at 37°C with 5% CO2.

-

After incubation, fix the cells with methanol and stain with Giemsa.

-

Under a microscope, determine the percentage of infected macrophages and the mean number of amastigotes per macrophage for at least 100 macrophages per well.

-

Calculate the percentage of parasite survival and determine the IC50 value.

Cytotoxicity Assay against J774A.1 Macrophages

This protocol determines the 50% cytotoxic concentration (CC50) of the compound on the host cell line.

Materials:

-

J774A.1 murine macrophage cell line.

-

Complete RPMI-1640 medium with 10% FBS.

-

96-well flat-bottom microtiter plates.

-

This compound.

-

Resazurin solution.

-

Plate reader (fluorometer).

Procedure:

-

Seed J774A.1 macrophages at a density of 4 x 10^4 cells/well in a 96-well plate and incubate at 37°C with 5% CO2 for 18-24 hours.[3]

-

Add serial dilutions of this compound to the wells. Include untreated cells as a negative control.

-

Incubate the plate for 72 hours at 37°C with 5% CO2.

-

Add 20 µL of resazurin solution to each well and incubate for 4-6 hours.

-

Measure the fluorescence as described for the promastigote assay.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the CC50 value by plotting cell viability against the compound concentration.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the sequential workflow for the in vitro screening of this compound.

Caption: In vitro screening workflow for this compound.

Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, as an azole-containing compound, is presumed to target the ergosterol biosynthesis pathway in Leishmania. This pathway is crucial for maintaining the integrity and function of the parasite's cell membrane.[5][6] The key enzyme inhibited by azoles is sterol 14α-demethylase (CYP51), which catalyzes a critical step in the conversion of lanosterol to ergosterol.[5][6][7][8] Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, ultimately resulting in parasite death.

Caption: Inhibition of Leishmania ergosterol biosynthesis by this compound.

References

- 1. In vitro antileishmanial activity of novel azoles (3-imidazolylflavanones) against promastigote and amastigote stages of Leishmania major - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In-vitro Evaluation of Antileishmanial Activity and Toxicity of Artemether with Focus on its Apoptotic Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sterol profiling of Leishmania parasites using a new HPLC-tandem mass spectrometry-based method and antifungal azoles as chemical probes reveals a key intermediate sterol that supports a branched ergosterol biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Ergosterol Biosynthesis in Leishmania donovani: Essentiality of Sterol 14alpha-demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciencedaily.com [sciencedaily.com]

- 8. news-medical.net [news-medical.net]

Methodological & Application

Promastigote and amastigote susceptibility assay for "Antileishmanial agent-7"

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro susceptibility of Leishmania promastigotes and amastigotes to "Antileishmanial agent-7," a novel compound with demonstrated activity against Leishmania donovani. Additionally, a protocol for evaluating the cytotoxicity of this agent against a mammalian cell line is included to determine its selectivity.

Introduction

"this compound" is a (±)-trans-2-phenyl-2,3-dihydrobenzofuran derivative that has shown potent activity against the protozoan parasite Leishmania donovani, the causative agent of visceral leishmaniasis.[1] This document provides standardized procedures for the in vitro evaluation of this compound against both the extracellular promastigote and intracellular amastigote stages of the parasite.

Data Presentation

The following tables summarize the reported in vitro activity of "this compound" against Leishmania donovani and its cytotoxicity against the L-6 mammalian cell line.

Table 1: In Vitro Antileishmanial Activity and Cytotoxicity of this compound

| Target Organism/Cell Line | Stage | IC50 (µM) |

| Leishmania donovani | Amastigote | 6.89 |

| L-6 (Rat Skeletal Myoblasts) | - | 259 |

Data extracted from Bernal FA, et al. Eur J Med Chem. 2020 Nov 1;205:112493.[1]

Experimental Protocols

Promastigote Susceptibility Assay

This assay determines the effect of "this compound" on the viability of Leishmania donovani promastigotes.

Materials:

-

Leishmania donovani promastigotes (logarithmic phase)

-

M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

-

"this compound" stock solution (in DMSO)

-

Resazurin solution (e.g., AlamarBlue®)

-

96-well microtiter plates

-

Amphotericin B (positive control)

-

DMSO (vehicle control)

Procedure:

-

Harvest logarithmic phase L. donovani promastigotes and adjust the concentration to 1 x 10⁶ cells/mL in complete M199 medium.

-

Dispense 100 µL of the parasite suspension into the wells of a 96-well plate.

-

Prepare serial dilutions of "this compound" in complete M199 medium. Add 100 µL of each dilution to the respective wells. The final DMSO concentration should not exceed 0.5%.

-

Include wells with Amphotericin B as a positive control and wells with DMSO-treated medium as a vehicle control. Also, include wells with medium only for background measurements.

-

Incubate the plate at 26°C for 72 hours.

-

Add 20 µL of Resazurin solution to each well and incubate for another 4-6 hours, or until a color change is observed in the control wells.

-

Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Intracellular Amastigote Susceptibility Assay

This assay evaluates the efficacy of "this compound" against the clinically relevant intracellular amastigote stage of Leishmania donovani within a host macrophage cell line.

Materials:

-

THP-1 human monocytic cell line (or other suitable macrophage-like cell line)

-

RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

Stationary phase Leishmania donovani promastigotes

-

"this compound" stock solution (in DMSO)

-

8-well chamber slides or 96-well optical-bottom plates

-

Giemsa stain or Diff-Quik stain

-

Amphotericin B (positive control)

-

DMSO (vehicle control)

Procedure:

-

Macrophage Differentiation: Seed THP-1 cells into the wells of the chosen plate at a density of 5 x 10⁴ cells/well in complete RPMI-1640 medium containing 50 ng/mL PMA. Incubate at 37°C in a 5% CO₂ atmosphere for 48-72 hours to allow differentiation into adherent macrophages.

-

Infection: Wash the differentiated macrophages with pre-warmed RPMI-1640 medium. Infect the macrophages with stationary phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1.

-

Incubate for 24 hours at 37°C in 5% CO₂ to allow for phagocytosis and transformation of promastigotes into amastigotes.

-

Drug Treatment: After the infection period, wash the cells gently with pre-warmed medium to remove extracellular promastigotes. Add fresh medium containing serial dilutions of "this compound".

-

Include positive control wells (Amphotericin B) and vehicle control wells (DMSO).

-

Incubate the plates for an additional 48-72 hours at 37°C in 5% CO₂.

-

Quantification:

-

Microscopy: If using chamber slides, fix the cells with methanol and stain with Giemsa or Diff-Quik. Determine the number of amastigotes per 100 macrophages by light microscopy. Calculate the percentage of infection and the number of amastigotes per infected cell.

-

High-Content Imaging: For 96-well plates, cells can be fixed and stained with a DNA dye (e.g., DAPI or Hoechst) to visualize both macrophage and amastigote nuclei. Automated microscopy and image analysis software can then be used to quantify the infection rate and amastigote load.

-

-

Calculate the IC50 value as described for the promastigote assay.

Cytotoxicity Assay against L-6 Cells

This assay is crucial for determining the selectivity of "this compound" by assessing its toxicity to a mammalian cell line.

Materials:

-

L-6 rat skeletal myoblast cell line.

-

DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

"this compound" stock solution (in DMSO).

-

Resazurin solution or MTT reagent.

-

96-well microtiter plates.

-

Podophyllotoxin or another cytotoxic agent (positive control).

-

DMSO (vehicle control).

Procedure:

-

Seed L-6 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ atmosphere.

-

Replace the medium with fresh medium containing serial dilutions of "this compound".

-

Include positive control wells (e.g., podophyllotoxin) and vehicle control wells (DMSO).

-

Incubate the plate for 72 hours at 37°C in 5% CO₂.

-

Assess cell viability using a Resazurin-based assay (as described in the promastigote assay) or an MTT assay. For the MTT assay, add MTT solution and incubate for 4 hours, then solubilize the formazan crystals with a solubilization buffer and measure the absorbance.

-

Calculate the 50% cytotoxic concentration (CC50) using a similar method to the IC50 calculation.

-

The selectivity index (SI) can be calculated as the ratio of CC50 (L-6 cells) to IC50 (L. donovani amastigotes). A higher SI value indicates greater selectivity for the parasite over the mammalian cells.

Visualizations

Experimental Workflow

Caption: Workflow for in vitro susceptibility and cytotoxicity testing of this compound.

Proposed Mechanism of Action

The precise molecular target of "this compound" has not been fully elucidated. However, studies on similar 2,3-dihydrobenzofuran neolignans suggest a mechanism involving the activation of host macrophages.

Caption: Proposed immunomodulatory mechanism of action for 2,3-dihydrobenzofuran class compounds.

References

Application Note & Protocol: Cytotoxicity Assessment of "Antileishmanial Agent-7" on Mammalian Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of new therapeutic agents against leishmaniasis requires a thorough evaluation of their safety profile, particularly their effects on host cells.[1] This document provides a comprehensive guide to assessing the in vitro cytotoxicity of a novel compound, designated "Antileishmanial Agent-7," on mammalian cell lines. The protocols herein describe three standard colorimetric and fluorescence-based assays to quantify cell viability and membrane integrity: the MTT assay, the Lactate Dehydrogenase (LDH) assay, and the Annexin V-FITC Apoptosis assay. These assays are fundamental in determining the therapeutic index of a potential drug candidate by comparing its toxicity to host cells with its efficacy against Leishmania parasites.[1]

Principle of the Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2] The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product.[2] The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength.[2][3]

-